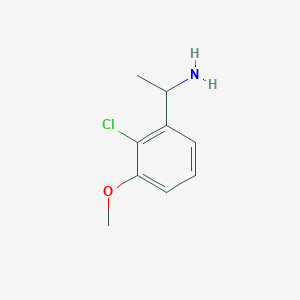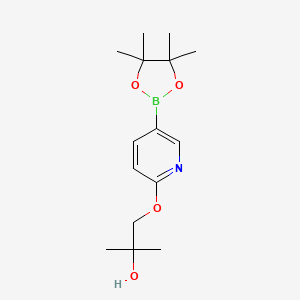
2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL is an organic compound that features a boronic ester group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron chemistry. Boronic esters are known for their stability and versatility in various chemical transformations, making them valuable intermediates in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction conditions often include the presence of a palladium catalyst to facilitate the formation of the boronic ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL undergoes several types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double bond.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while hydroboration yields organoboranes.
科学的研究の応用
2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool.
Industry: Utilized in the production of polymers and advanced materials
作用機序
The mechanism by which 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pathways involved often include the formation of boronate complexes, which can modulate biological activity .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
Phenylboronic Acid Pinacol Ester: Another boronic ester with applications in organic synthesis.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
What sets 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL apart is its specific structure, which combines a pyridine ring with a boronic ester. This unique combination enhances its reactivity and makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry.
特性
分子式 |
C15H24BNO4 |
|---|---|
分子量 |
293.17 g/mol |
IUPAC名 |
2-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C15H24BNO4/c1-13(2,18)10-19-12-8-7-11(9-17-12)16-20-14(3,4)15(5,6)21-16/h7-9,18H,10H2,1-6H3 |
InChIキー |
WPACATWOTULMBH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


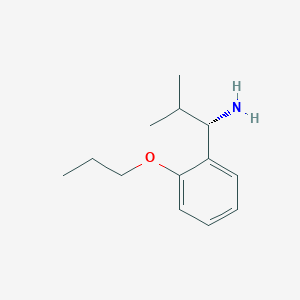
![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
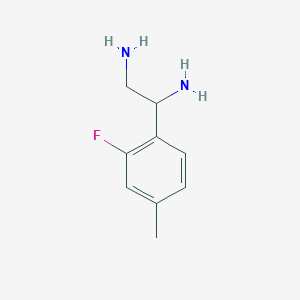
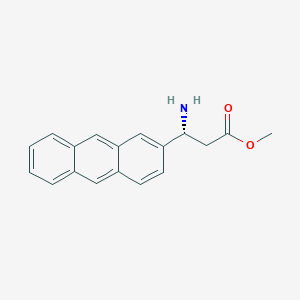
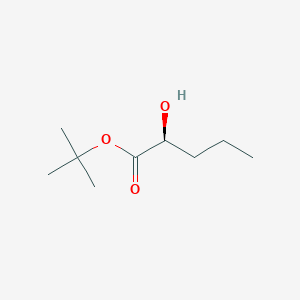

![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)
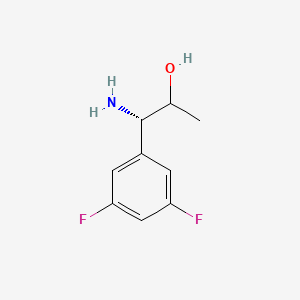
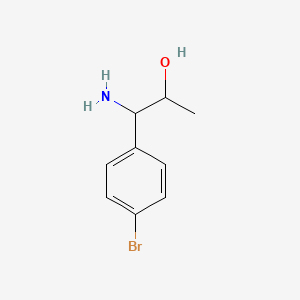
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
